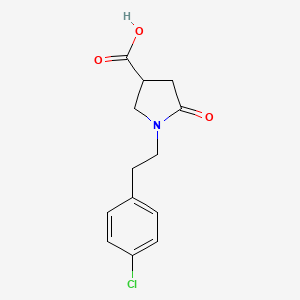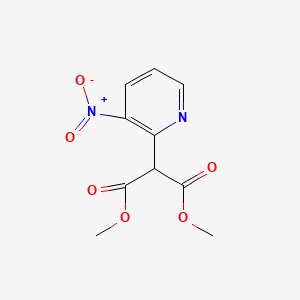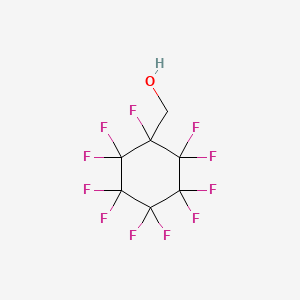![molecular formula C14H10N2O B1362413 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-54-2](/img/structure/B1362413.png)
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Vue d'ensemble
Description
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a type of heterocyclic aldehyde . It has the empirical formula C14H10N2O and a molecular weight of 222.24 . This compound is used as a building block for organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde can be represented by the SMILES string O=CC1=C2C=CC=CN2C(C3=CC=CC=C3)=N1 . The InChI key is JWNWWOLANIRMII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a solid compound . It has an empirical formula of C14H10N2O and a molecular weight of 222.24 .Applications De Recherche Scientifique
Synthesis and Optical Properties
3-Phenylimidazo[1,5-a]pyridine derivatives, including 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, have been synthesized and their optical properties explored. These compounds exhibit significant fluorescence with large Stokes' shifts, making them potential candidates for use in luminescent materials. The emission maxima of these compounds lie between 460 and 550 nm, with Stokes' shifts ranging from 90 to 166 nm. Their quantum yields can be tuned based on the chemical structure of the substituent, making them versatile for various applications (Volpi et al., 2017).
Corrosion Inhibition
Imidazo[1,5-a]pyridine derivatives, including 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, have been studied for their effectiveness as corrosion inhibitors. These compounds have shown significant inhibitory effects on the corrosion of steel in hydrochloric acid solutions. They act as mixed-type inhibitors and are particularly effective at higher concentrations (Ghazoui et al., 2013).
Fluorescent Molecular Rotors
Some imidazo[1,5-a]pyridine derivatives have been developed as fluorescent molecular rotors (FMRs) with viscosity sensing properties. These compounds exhibit enhanced emission intensity in viscous environments, making them potentially useful for sensing applications in biological and environmental systems (Jadhav & Sekar, 2017).
Antimicrobial Activity
Several imidazo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Hamed et al., 2020).
Optoelectronic Properties
The optoelectronic properties of phenylimidazo[1,5-a]pyridine-containing small molecules have been extensively studied. These compounds demonstrate potential as materials for organic semiconductor devices due to their favorable charge transfer properties, making them candidates for use in electronic and photonic applications (Irfan et al., 2019).
Synthesis Methods
Various methods for synthesizing imidazo[1,5-a]pyridine derivatives, including 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, have been explored. For instance, a water-mediated hydroamination and silver-catalyzed aminooxygenation method has been developed, offering an efficient route for the synthesis of these compounds (Mohan, Rao, & Adimurthy, 2013). Another approach involves the use of gluconic acid in the synthesis of novel bisheterocycles containing imidazopyridine, highlighting a green and cost-effective method (Patel et al., 2019).
Propriétés
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWWOLANIRMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383131 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
CAS RN |
446830-54-2 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)



![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)



![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)